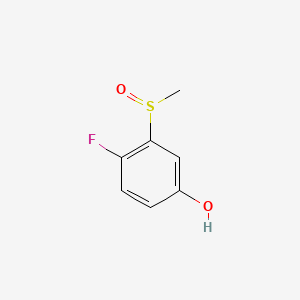

4-Fluoro-3-(methylsulfinyl)phenol

描述

Significance of Phenolic Structures in Contemporary Chemical Research

Phenolic compounds, characterized by a hydroxyl (-OH) group attached directly to an aromatic ring, are a cornerstone of organic chemistry and biochemistry. nih.govsigmaaldrich.com Their structure allows them to act as antioxidants by donating electrons, which neutralizes harmful free radicals in biological systems. google.com This inherent reactivity makes them a subject of extensive research. The biological activities and potential health benefits of phenolic compounds are heavily dependent on their chemical structure. nih.govchemrxiv.orgsigmaaldrich.com They are widely recognized for antioxidant, anti-inflammatory, and antimicrobial properties. google.comsigmaaldrich.com

In addition to their biological roles, phenolic structures are versatile building blocks in synthesis. The hydroxyl group can participate in a variety of chemical reactions, making phenols key intermediates in the production of pharmaceuticals, polymers, and other specialty chemicals. sigmaaldrich.com Their widespread availability from natural sources like plants further enhances their importance in diverse fields, including the food and cosmetics industries, where they are used as natural preservatives and flavorings. sigmaaldrich.comchemrxiv.org

The Integral Role of Sulfur-Containing Moieties in Modern Organic Synthesis and Functional Materials

Organosulfur compounds, which feature carbon-sulfur bonds, are integral to both nature and chemical science. acs.org Sulfur's ability to exist in various oxidation states—such as thioethers, sulfoxides, and sulfones—provides a vast chemical space for designing molecules with specific properties. acs.orgchemicalbook.comsigmaaldrich.com For instance, sulfoxides and sulfones are commonly prepared by the controlled oxidation of thioethers. mdpi.com

In medicinal chemistry, sulfur-containing functional groups are considered "privileged motifs" due to their prevalence in a wide array of approved drugs and pharmacologically active substances. chemicalbook.comsigmaaldrich.comweimiaobio.com Two of the twenty common amino acids, cysteine and methionine, are organosulfur compounds, highlighting their fundamental role in biology. acs.org In materials science, sulfur-functionalized metal-organic frameworks (S-MOFs) are a significant area of research. researchgate.net The sulfur groups in these materials exhibit a strong affinity for heavy metal ions, making them effective adsorbents for environmental remediation. researchgate.net Furthermore, sulfur compounds are crucial intermediates in organic synthesis, used in the development of drugs, agricultural chemicals, and property-enhancing additives for materials like rubber. guidechem.com

Impact of Fluorine Substitution in Aromatic Systems on Chemical Reactivity and Molecular Properties

The introduction of fluorine into an aromatic system dramatically alters a molecule's electronic and steric properties. rsc.org Fluorine is the most electronegative element, causing it to strongly withdraw electron density from the aromatic ring through an inductive effect. rsc.orgnih.gov This electronic perturbation can have profound consequences on chemical reactivity. For instance, while it generally decreases the ring's reactivity towards electrophilic substitution, it significantly activates the ring for nucleophilic aromatic substitution (SNAr). rsc.orgnih.gov The fluorine atom's high electronegativity helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the rate-determining step of an SNAr reaction, thereby increasing the reaction rate. nih.gov

Beyond reactivity, fluorination impacts molecular properties such as stability, lipophilicity, and binding affinity. The carbon-fluorine bond is exceptionally strong, which often imparts greater thermal and metabolic stability to fluorinated compounds. The addition of fluorine can also enhance a molecule's ability to cross biological membranes, a property of great interest in pharmaceutical design. Depending on the number and position of fluorine atoms, this substitution can lead to more stabilized and ordered molecular structures.

Positional and Structural Isomerism within Fluorinated Methylsulfinyl Phenols: Focus on 4-Fluoro-3-(methylsulfinyl)phenol

The compound This compound (CAS Number: 2734777-83-2) is a specific example of a substituted phenol (B47542). sigmaaldrich.com Its structure consists of a phenol backbone with a fluorine atom at position 4 and a methylsulfinyl group [-S(O)CH₃] at position 3 relative to the hydroxyl group. The methylsulfinyl group is notable for having a chiral center at the sulfur atom, meaning it can exist in two non-superimposable mirror-image forms (enantiomers).

Despite its confirmed existence, detailed research findings and extensive property data for this compound are not widely available in published scientific literature. However, its structure provides a clear case study for understanding positional isomerism. Positional isomers have the same molecular formula but differ in the position of their functional groups on the aromatic ring. For a "fluoromethylsulfinylphenol," numerous isomers are possible, each with potentially distinct chemical and physical properties due to the different electronic and steric interactions between the substituents.

The table below illustrates some of the possible positional isomers of fluoromethylsulfinylphenol, highlighting the structural diversity achievable from a single set of substituents.

| IUPAC Name | Position of -OH | Position of -F | Position of -S(O)CH₃ |

| 2-Fluoro-3-(methylsulfinyl)phenol | 1 | 2 | 3 |

| 2-Fluoro-4-(methylsulfinyl)phenol | 1 | 2 | 4 |

| 3-Fluoro-5-(methylsulfinyl)phenol | 1 | 3 | 5 |

| This compound | 1 | 4 | 3 |

| 4-Fluoro-2-(methylsulfinyl)phenol | 1 | 4 | 2 |

This table is for illustrative purposes to demonstrate the concept of positional isomerism.

Overview of Current Research Trajectories Involving Aromatic Fluorosulfinyl Compounds

While specific research on aromatic fluorosulfinyl compounds (containing the Ar-S(O)-F moiety) is limited, the broader field of aromatic fluorosulfur compounds is a vibrant area of investigation. Much of the current focus is on compounds where sulfur is in a different oxidation state, particularly arylsulfonyl fluorides (Ar-SO₂F).

Arylsulfonyl fluorides have gained significant attention due to their unique reactivity and stability. rsc.org They are key components in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of "click chemistry" reactions that enable the rapid and reliable construction of complex molecules. rsc.org This has made them valuable tools in drug discovery, materials science, and the synthesis of biological probes. rsc.org

Current research is heavily invested in developing new and more efficient synthetic methods to access these valuable compounds. Strategies include:

Direct Fluorosulfonylation: Developing methods to directly install the -SO₂F group onto an aromatic ring. rsc.org

Catalytic Approaches: Using photocatalysis and other modern catalytic systems to synthesize aryl sulfonyl fluorides from readily available starting materials like diaryliodonium salts.

Conversion from Other Sulfur Moieties: Creating pathways to convert more common sulfur functional groups, such as sulfonamides or aryl halides, into sulfonyl fluorides. rsc.org

Additionally, there is emerging interest in arenesulfenyl fluorides (Ar-S-F), which contain sulfur in a lower oxidation state. chemrxiv.org Researchers are just beginning to isolate and characterize these historically elusive compounds, opening up new avenues for creating novel fluorinated molecules. chemrxiv.org These trends indicate a dynamic research landscape focused on harnessing the unique properties of the sulfur-fluorine bond in aromatic systems.

属性

分子式 |

C7H7FO2S |

|---|---|

分子量 |

174.19 g/mol |

IUPAC 名称 |

4-fluoro-3-methylsulfinylphenol |

InChI |

InChI=1S/C7H7FO2S/c1-11(10)7-4-5(9)2-3-6(7)8/h2-4,9H,1H3 |

InChI 键 |

QGJYKWSPVDVZCY-UHFFFAOYSA-N |

规范 SMILES |

CS(=O)C1=C(C=CC(=C1)O)F |

产品来源 |

United States |

Synthetic Methodologies for 4 Fluoro 3 Methylsulfinyl Phenol and Analogues

Precursor Synthesis: Strategies for the Formation of 4-Fluoro-3-(methylthio)phenol

The creation of the essential intermediate, 4-fluoro-3-(methylthio)phenol, can be approached through several synthetic routes. These methods primarily involve either building the phenol (B47542) functionality onto a pre-existing aniline (B41778) derivative or directly introducing the methylthio group onto a phenolic substrate.

Diazotization and Subsequent Hydrolysis Routes from Substituted Anilines

A common and effective method for synthesizing phenolic compounds is through the diazotization of an aromatic amine, followed by hydrolysis of the resulting diazonium salt. In the context of 4-fluoro-3-(methylthio)phenol, the starting material is 3-fluoro-4-(methylthio)aniline. chemicalbook.com

The process begins with the diazotization of the aniline derivative. This reaction is typically carried out at low temperatures, often around 0°C, using a mixture of sodium nitrite (B80452) (NaNO₂) and a strong acid like sulfuric acid (H₂SO₄). chemicalbook.com The aniline is dissolved in a suitable solvent system, such as a tetrahydrofuran (B95107) (THF) and water mixture, to which the acid is added, followed by the dropwise addition of an aqueous solution of sodium nitrite. chemicalbook.com This reaction generates a diazonium salt intermediate.

The subsequent hydrolysis of the diazonium salt to the corresponding phenol can be promoted by heating or through copper-catalyzed methods. For instance, the diazonium salt mixture can be added to a solution containing copper(II) nitrate (B79036) and copper(I) oxide to facilitate the conversion to 3-fluoro-4-(methylthio)phenol (B178303). chemicalbook.com While this method is established, yields can be moderate, with one report indicating a 25% yield after purification by column chromatography. chemicalbook.com Similar diazotization-hydrolysis strategies are employed for structurally related fluorinated phenols, highlighting the general applicability of this approach. google.comgoogle.com

Table 1: Example of Diazotization-Hydrolysis for Precursor Synthesis chemicalbook.com

| Starting Material | Reagents | Conditions | Product | Yield |

|---|

Direct Functionalization of Phenolic Substrates with Methylthio Moieties

An alternative approach to the precursor involves the direct introduction of a methylthio (-SMe) group onto a phenolic substrate, such as 4-fluorophenol (B42351). This C-H functionalization can be achieved through various electrophilic sulfur reagents. While specific literature for the direct methylthiolation of 4-fluorophenol to yield the 3-substituted product is sparse, general methods for the thiolation of phenols provide insight into potential strategies.

One common method involves the use of dimethyl sulfoxide (B87167) (DMSO) or dimethyl disulfide (DMDS) in the presence of a strong acid or a catalyst that can generate an electrophilic sulfur species. Another approach is the reaction with N-(methylthio)phthalimide or other similar reagents under Lewis acid catalysis. The reaction of a mercaptan with a suitable substrate in the presence of a base and a catalyst is also a viable route for forming thioethers. nih.gov For example, the synthesis of N-(4-chloro-3-((fluoromethyl-d2)thio)phenyl)picolinamide involves the reaction of a mercaptophenol derivative with a fluoromethylating agent in the presence of potassium carbonate and potassium iodide. nih.gov

Regioselective Considerations in Phenol Functionalization

When attempting to directly functionalize 4-fluorophenol, regioselectivity is a critical consideration. The phenol ring is activated towards electrophilic aromatic substitution by both the hydroxyl (-OH) and the fluorine (-F) substituents. Both are ortho-, para-directing groups.

In 4-fluorophenol, the positions ortho to the hydroxyl group (positions 2 and 6) and the position ortho to the fluorine atom (position 3) are activated. The powerful activating and ortho-, para-directing nature of the hydroxyl group typically dominates. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the hydroxyl group. However, the fluorine atom at position 4 blocks the para position relative to the hydroxyl group. This leaves positions 2, 3, 5, and 6 available for substitution. The directing effects would favor substitution at positions 2 and 6. To achieve the desired 3-substitution, steric hindrance at the 2 and 6 positions or the use of specific directing groups or catalysts might be necessary. researchgate.net Studies on the regioselective chlorination of phenols have shown that the choice of catalyst and modifying agents can significantly influence the position of substitution. researchgate.net

Oxidative Transformations: Conversion of Sulfide (B99878) Precursors to 4-Fluoro-3-(methylsulfinyl)phenol

Once the precursor, 4-fluoro-3-(methylthio)phenol, is obtained, the final step is the oxidation of the sulfide group to a sulfoxide. This transformation requires careful control to prevent over-oxidation to the corresponding sulfone.

Selective Oxidation Protocols for Sulfides to Sulfoxides

A variety of reagents and protocols have been developed for the selective oxidation of sulfides to sulfoxides. organic-chemistry.org The choice of oxidant and reaction conditions is crucial for achieving high chemoselectivity.

Commonly Used Oxidants:

Hydrogen Peroxide (H₂O₂): This is a "green" and widely used oxidant. nih.govrsc.org The reaction can be performed under metal-free conditions, for example, using H₂O₂ in a solvent like glacial acetic acid or trifluoroacetic acid, which can also act as an activator. nih.govrsc.org Catalytic amounts of metal complexes, such as those based on tungsten or iron, can also be employed to facilitate the oxidation. organic-chemistry.org

Periodic Acid (H₅IO₆): In the presence of a catalyst like ferric chloride (FeCl₃), periodic acid is an effective reagent for the selective oxidation of sulfides to sulfoxides. organic-chemistry.org

Ceric Ammonium Nitrate (CAN): Supported on silica (B1680970) gel, CAN can be used as a catalytic reagent with a stoichiometric primary oxidant like sodium bromate. organic-chemistry.org

Sodium Hypochlorite (B82951) (NaOCl): In its pentahydrate crystal form, sodium hypochlorite can selectively oxidize sulfides to sulfoxides in an environmentally friendly manner. organic-chemistry.org

Electrochemical Oxidation: Anodic oxidation offers a modern, reagent-free approach. rsc.org Using sodium chloride as both an electrolyte and a redox mediator, sulfides can be converted to sulfoxides in good yields with high selectivity. rsc.org

Table 2: Selected Methods for the Oxidation of Sulfides to Sulfoxides

| Oxidant | Catalyst/Solvent | Key Features | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Glacial Acetic Acid | Metal-free, simple, high yields. | nih.gov |

| Hydrogen Peroxide (H₂O₂) | Trifluoroacetic Acid (TFA) | TFA acts as an activating solvent, high selectivity. | rsc.org |

| Periodic Acid (H₅IO₆) | FeCl₃ | Effective for a range of sulfides. | organic-chemistry.org |

| Sodium Hypochlorite (NaOCl·5H₂O) | Aqueous Acetonitrile | Catalyst-free, environmentally benign. | organic-chemistry.org |

Control of Chemoselectivity and Stereoselectivity in Sulfinyl Group Formation

Chemoselectivity: The primary challenge in the oxidation of sulfides is preventing the subsequent oxidation of the sulfoxide to the sulfone. This is typically controlled by using a stoichiometric amount of the oxidant (often just over one equivalent), maintaining low reaction temperatures, and carefully choosing the reaction time. organic-chemistry.orgrsc.org The reactivity of the chosen oxidant and catalyst system also plays a significant role. For example, certain systems are inherently more selective for the formation of the sulfoxide. organic-chemistry.orgnih.govrsc.org

Stereoselectivity: The sulfur atom in a sulfoxide is a stereocenter, meaning that this compound can exist as a pair of enantiomers. The synthesis of a single enantiomer (asymmetric sulfoxidation) is of great importance, particularly for pharmaceutical applications. libretexts.org Several strategies have been developed to achieve stereoselective sulfoxidation:

Enzyme-Catalyzed Reactions: Enzymes, such as cyclohexanone (B45756) monooxygenase (CHMO), can catalyze the oxidation of prochiral sulfides with high enantioselectivity. libretexts.org

Chiral Reagents: Stoichiometric chiral oxidizing agents, such as chiral N-sulfonyloxaziridines, can be used to induce asymmetry in the newly formed sulfoxide. libretexts.org

Metal-Catalyzed Asymmetric Oxidation: The use of a chiral ligand in combination with a metal catalyst and an achiral oxidant is a powerful method. Modified Sharpless and Kagan oxidation conditions, often employing titanium or vanadium complexes with chiral ligands like diethyl tartrate or chiral Schiff bases, have been successfully applied to the asymmetric oxidation of various sulfides. libretexts.org Iron and ruthenium-based catalysts have also been shown to be effective for stereoselective sulfoxidation. libretexts.org

The development of new chemo-, regio-, and stereoselective synthetic methods continues to be an active area of research, driven by the need for efficient and precise ways to synthesize complex molecules like this compound. nih.govnih.gov

Mechanistic Insights into Oxidation Reactions (e.g., Peracid, Periodate (B1199274), Halogen-based Oxidants)

The synthesis of this compound and its analogs often involves the oxidation of a corresponding sulfide precursor. Understanding the mechanisms of these oxidation reactions is crucial for controlling selectivity and achieving high yields. The most common oxidizing agents employed for this transformation fall into three main categories: peracids, periodates, and halogen-based oxidants.

Peracid Oxidation:

The oxidation of sulfides to sulfoxides using peracids, such as peroxybenzoic acid or meta-chloroperoxybenzoic acid (mCPBA), is a widely utilized and well-studied reaction. The generally accepted mechanism involves an electrophilic attack of the peracid's peroxy oxygen on the sulfur atom of the sulfide. This proceeds through a one-step oxygen-transfer mechanism. researchgate.netmdpi.com The reaction is typically second-order and is not catalyzed by acid. mdpi.com While the precise mechanism is still a subject of some discussion, it is believed to involve the nucleophilic sulfur attacking the electrophilic oxygen of the peracid. mdpi.com

Periodate Oxidation:

Sodium periodate (NaIO₄) is another effective reagent for the selective oxidation of sulfides to sulfoxides. rsc.orgacs.org The kinetics of this reaction are second-order, being first order in both the sulfide and the periodate. rsc.org The mechanism is described as a one-step electrophilic oxygen transfer from the periodate ion (IO₄⁻) to the sulfide. rsc.org Computational studies suggest that the oxygen atoms of the periodate attack the sulfide perpendicular to the C-S-C plane, with the S···O···I atoms in a linear arrangement in the early transition state. researchgate.net The sulfide acts as the electron donor and the periodate as the electron acceptor. researchgate.net The reaction proceeds through a polar, product-like transition state which is stabilized by polar solvents. rsc.org In some cases, the efficiency of periodate oxidation can be significantly enhanced by the use of a catalyst, such as iron(III) chloride (FeCl₃). organic-chemistry.org This catalytic system can lead to very rapid and high-yielding conversions of sulfides to sulfoxides. organic-chemistry.org

Halogen-based Oxidants:

Various halogen-based reagents can also be employed for the oxidation of sulfides. These include hypohalites and N-halo compounds. researchgate.net For instance, in the presence of reagents like {[K.18-Crown-6]X₃}n (where X = Br, I), organic sulfides can be oxidized to their corresponding sulfoxides using hydrogen peroxide as a green oxidant. researchgate.net The proposed mechanism involves the in situ generation of hypohalous acid (HOX) which then acts as the oxidizing agent. researchgate.net The use of halogen derivatives in sulfoxidation reactions can sometimes lead to side reactions, such as halogenation of the aromatic ring, and the formation of by-products like sulfonic and sulfinic acids. researchgate.net

Multi-step Synthetic Sequences and Reaction Optimization for Derivatives of this compound

The synthesis of this compound and its derivatives often requires multi-step sequences that involve the careful introduction of the fluorine, hydroxyl, and methylsulfinyl groups onto an aromatic core. The optimization of these reaction sequences is critical for maximizing yield and purity.

A common strategy involves the synthesis of a substituted phenol precursor, followed by the introduction of the sulfur-containing moiety and subsequent oxidation. For instance, the synthesis could start from a commercially available fluorinated phenol, such as 4-fluoro-3-methylphenol. sigmaaldrich.comnih.gov Alternatively, the fluorine atom can be introduced at a later stage using deoxyfluorination reagents. nih.govharvard.edu

The introduction of the methylthio group can be achieved through various methods, often involving the reaction of a suitable electrophile with a thiolate. Subsequent oxidation to the sulfoxide is a key step. As discussed in the previous section, a variety of oxidizing agents can be used. acsgcipr.org Optimizing this oxidation step is crucial to prevent over-oxidation to the corresponding sulfone. mdpi.comacsgcipr.org Careful control of stoichiometry, reaction temperature, and choice of oxidant are paramount. acsgcipr.org

The development of new synthetic methodologies for structurally related compounds, such as sulfonimidoyl fluorides, highlights the ongoing efforts to create more efficient and versatile synthetic routes for organosulfur compounds. acs.orgacs.org These methods often involve electrochemical approaches that offer milder reaction conditions and avoid the use of harsh stoichiometric oxidants. acs.orgacs.org

The table below provides a hypothetical example of a multi-step synthesis and the types of optimization parameters that would be considered.

Table 1: Illustrative Multi-step Synthesis and Optimization Parameters for a Derivative of this compound

| Step | Reaction | Key Parameters for Optimization | Potential Challenges |

| 1 | Introduction of Fluorine | Reagent choice (e.g., Selectfluor), solvent, temperature, reaction time. nih.gov | Regioselectivity, harsh reaction conditions. nih.gov |

| 2 | Introduction of Hydroxyl Group | Protecting group strategy, deprotection conditions. | Compatibility with other functional groups. |

| 3 | Introduction of Methylthio Group | Thiol source, base, solvent, temperature. | Side reactions, purification. |

| 4 | Oxidation to Sulfoxide | Oxidant (e.g., H₂O₂, NaIO₄), catalyst, stoichiometry, temperature. organic-chemistry.orgnih.gov | Over-oxidation to sulfone. mdpi.comacsgcipr.org |

Spectroscopic Characterization and Advanced Structural Elucidation of 4 Fluoro 3 Methylsulfinyl Phenol

Infrared (IR) and Raman Spectroscopy

Analysis of Hydrogen Bonding Interactions

No experimental or theoretical studies detailing the hydrogen bonding interactions of 4-Fluoro-3-(methylsulfinyl)phenol could be located. To perform a thorough analysis, specific data from techniques such as infrared (IR) spectroscopy in various solvents, nuclear magnetic resonance (NMR) spectroscopy (examining chemical shift changes of the hydroxyl proton), or computational modeling would be required. Such data would enable the characterization of both intramolecular and intermolecular hydrogen bonds, including potential interactions involving the phenolic hydroxyl group, the sulfinyl oxygen, and the fluorine atom. In related fluoro-phenolic compounds, weak intermolecular O-H···F hydrogen bonds have been observed in the solid state. However, the interplay of the electron-withdrawing fluorine and the bulky, polar methylsulfinyl group at the meta position would uniquely influence the hydrogen bonding landscape of the title compound, necessitating specific experimental investigation.

Mass Spectrometry (MS)

Detailed experimental mass spectrometry data for this compound is not present in the public domain.

While a CAS number (2734777-83-2) exists for this compound, and its molecular weight is listed as 174.2 g/mol , no published high-resolution mass spectrometry (HRMS) data was found. sigmaaldrich.com Such data is crucial for unequivocally confirming the elemental composition of the molecule. An HRMS analysis would provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₇H₇FO₂S) with a high degree of confidence.

A detailed analysis of the fragmentation pathway of this compound is not possible without experimental tandem mass spectrometry (MS/MS) data. Such an analysis would involve the isolation and fragmentation of the molecular ion to produce a characteristic pattern of product ions. The fragmentation would likely involve characteristic losses, such as the loss of the methylsulfinyl group (•SOCH₃), a methyl radical (•CH₃), or carbon monoxide (CO), which would provide valuable insights into the compound's structure and bonding. For comparison, the fragmentation of related compounds like 4-chloro-3-methylphenol (B1668792) has been studied, but direct extrapolation to the title compound would be speculative. nist.gov

X-ray Crystallography

There is no evidence in the Cambridge Structural Database (CSD) or other crystallographic databases of a single-crystal X-ray diffraction study having been performed on this compound or a closely related structure.

Without a crystal structure, the solid-state conformation and crystal packing of this compound remain unknown. X-ray crystallography would be the definitive method to determine bond lengths, bond angles, and torsion angles, revealing the precise three-dimensional arrangement of the atoms in the molecule and their packing in the crystal lattice.

A crystallographic study would also be essential for a detailed analysis of the intermolecular interactions in the solid state. This would include the identification and characterization of any hydrogen bonds, halogen bonds (involving the fluorine atom), and other non-covalent interactions that govern the crystal packing. Studies on other fluorinated organic molecules have shown that fluorine can participate in a variety of weak intermolecular interactions that can significantly influence the solid-state architecture. researchgate.netresearchgate.net

Chemical Reactivity and Transformation Pathways of 4 Fluoro 3 Methylsulfinyl Phenol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group is the most reactive site on the molecule for many transformations, participating in acid-base reactions and serving as a nucleophile in various substitution reactions.

Phenols are generally weak acids, more acidic than aliphatic alcohols due to the resonance stabilization of the resulting phenoxide anion. libretexts.org The acidity of a substituted phenol (B47542) is significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups enhance acidity by delocalizing the negative charge of the conjugate base, thereby stabilizing it. libretexts.orgvanderbilt.edu

In 4-Fluoro-3-(methylsulfinyl)phenol, both the fluorine atom and the methylsulfinyl group are electron-withdrawing through their inductive effects (-I). The fluorine atom also exhibits a resonance-donating effect (+R), but its inductive effect is generally dominant in influencing acidity. The methylsulfinyl group is primarily an inductively withdrawing and deactivating group. The presence of these two electron-withdrawing groups is expected to increase the acidity of the phenolic proton compared to unsubstituted phenol (pKa ≈ 10.0). For comparison, 4-fluorophenol (B42351) has a pKa of approximately 9.9, while phenols bearing strongly deactivating groups like a nitro group are considerably more acidic. libretexts.orgvanderbilt.edu The combined inductive pull from both the fluoro and methylsulfinyl groups should lead to a greater stabilization of the corresponding phenoxide ion, making this compound a stronger acid than phenol itself.

Table 1: Comparison of Experimental pKa Values for Phenol and Related Compounds

| Compound | pKa Value | Key Substituent Effect |

|---|---|---|

| Cyclohexanol | ~16 | Reference Aliphatic Alcohol libretexts.org |

| Phenol | ~10.0 | Reference Phenol vanderbilt.edu |

| 4-Methylphenol | ~10.3 | Electron-Donating Group (-CH₃) vanderbilt.edu |

| 4-Chlorophenol | ~9.4 | Electron-Withdrawing Group (-Cl) vanderbilt.edu |

Note: The pKa for this compound is not widely reported and is predicted based on these established trends.

The phenolic hydroxyl group can undergo several substitution reactions to form ethers and esters. These reactions typically proceed via the more nucleophilic phenoxide ion, which is readily formed by treating the phenol with a base.

Etherification : The most common method for preparing phenol ethers is the Williamson ether synthesis. wikipedia.org This involves the deprotonation of the phenol with a suitable base (e.g., sodium hydroxide) to form the sodium phenoxide, which then undergoes a nucleophilic substitution reaction (Sₙ2) with an alkyl halide to yield the corresponding ether. wikipedia.orgtandfonline.com It is anticipated that this compound would react with alkyl halides under these conditions to form various alkyl aryl ethers. google.comgoogle.com

Esterification : Phenols are generally less reactive towards carboxylic acids than alcohols are. libretexts.org Therefore, esterification is more efficiently achieved using more reactive acylating agents, such as acyl chlorides or acid anhydrides, often under basic conditions (e.g., the Schotten-Baumann reaction) to pre-form the highly reactive phenoxide ion. libretexts.org This would result in the formation of a phenyl ester.

Electrophilic Aromatic Substitution on the Phenolic Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and position of this substitution are controlled by the activating and directing effects of the substituents already present on the ring. numberanalytics.com

The regiochemical outcome of EAS on this compound is determined by the cumulative directing effects of the hydroxyl, fluoro, and methylsulfinyl groups.

Hydroxyl (-OH) group : A powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance. aakash.ac.in

Methylsulfinyl (-SOCH₃) group : A deactivating group and a meta-director due to its electron-withdrawing nature. youtube.com

The hydroxyl group is the strongest activating director and therefore exerts the dominant influence on the position of substitution. The available positions for substitution are C2, C5, and C6. The directing effects converge to make the C6 position the most favored site for electrophilic attack, as it is ortho to the powerfully activating hydroxyl group and para to the directing fluoro group. The C2 position, being ortho to the hydroxyl group but adjacent to the bulky sulfinyl group, is the second most likely site.

Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Position on Ring | Influence of -OH (at C1) | Influence of -F (at C4) | Influence of -SOCH₃ (at C3) | Predicted Outcome |

|---|---|---|---|---|

| C2 | ortho (Activating) | meta | ortho | Favorable, but potential steric hindrance. |

| C5 | meta | ortho (Directing) | meta (Directing) | Less favorable, meta to the strongest activator. |

| C6 | ortho (Strongly Activating) | para (Directing) | para | Most Favorable Site. |

Based on the regioselectivity analysis, specific EAS reactions are predicted to yield products substituted primarily at the C6 position.

Nitration : Phenols are highly susceptible to nitration and can often react with dilute nitric acid without the need for a sulfuric acid catalyst. byjus.comlibretexts.org The reaction of this compound with a suitable nitrating agent (e.g., HNO₃) is expected to primarily yield 4-Fluoro-6-nitro-3-(methylsulfinyl)phenol . Under more forceful conditions, dinitration could occur. ijcce.ac.irdergipark.org.tr

Halogenation : The high activation of the phenolic ring allows for halogenation (e.g., with Br₂ or Cl₂) often without a Lewis acid catalyst. byjus.comchemistrysteps.com To achieve monosubstitution, non-polar solvents and controlled temperatures are typically used. The primary product of monohalogenation is predicted to be the 6-halo-4-fluoro-3-(methylsulfinyl)phenol .

Sulfonation : Sulfonation with concentrated sulfuric acid (H₂SO₄) is a reversible reaction. masterorganicchemistry.com For phenols, the reaction temperature can influence the product distribution between ortho and para isomers. mlsu.ac.inrsc.orgyoutube.com Since the para position relative to the hydroxyl group is blocked, sulfonation of this compound is expected to occur at an ortho position, leading to the formation of 5-Fluoro-2-hydroxy-4-(methylsulfinyl)benzenesulfonic acid (substitution at C6).

Redox Chemistry of the Sulfinyl Group

The molecule possesses two main sites for redox activity: the phenolic ring and the methylsulfinyl group.

Oxidation : The sulfinyl group (-SO-) is an intermediate oxidation state for sulfur and can be readily oxidized to a sulfonyl group (-SO₂-). This transformation is commonly achieved with oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgresearchgate.net This would convert this compound into 4-Fluoro-3-(methylsulfonyl)phenol . The phenolic ring itself is also susceptible to oxidation, which can lead to the formation of quinone-type structures, though this often requires harsher conditions and can lead to polymerization or decomposition. chemistrysteps.comlibretexts.org

Reduction : The methylsulfinyl group can be reduced back to a methylthioether (-S-). thieme-connect.de This transformation can be accomplished using various reducing agents, though specific reagents are chosen based on compatibility with other functional groups in the molecule. masterorganicchemistry.com The expected product of this reduction would be 4-Fluoro-3-(methylthio)phenol .

Table 3: Potential Redox Transformations

| Reaction Type | Reactive Group | Reagent Class | Predicted Product |

|---|---|---|---|

| Oxidation | Methylsulfinyl (-SOCH₃) | Peroxides (e.g., H₂O₂, m-CPBA) | 4-Fluoro-3-(methylsulfonyl)phenol |

| Reduction | Methylsulfinyl (-SOCH₃) | Various reducing agents | 4-Fluoro-3-(methylthio)phenol |

Further Oxidation to 4-Fluoro-3-(methylsulfonyl)phenol

The methylsulfinyl group in this compound is susceptible to oxidation to the corresponding methylsulfonyl group, yielding 4-fluoro-3-(methylsulfonyl)phenol. This transformation is a common reaction for aryl sulfoxides and can be achieved using a variety of oxidizing agents. The choice of oxidant and reaction conditions can be crucial to prevent over-oxidation or undesired side reactions involving the phenol group.

Common oxidizing agents for the conversion of aryl sulfoxides to aryl sulfones include hydrogen peroxide, peroxy acids (such as meta-chloroperoxybenzoic acid, m-CPBA), and potassium permanganate. organic-chemistry.org For instance, the oxidation of sulfides to sulfones can be efficiently carried out using 30% hydrogen peroxide in the presence of a suitable catalyst. organic-chemistry.org Another effective reagent is Oxone, a potassium triple salt, which is often used in a mixture of water and an organic solvent like methanol. orgsyn.org The reaction with Oxone is typically performed at room temperature. orgsyn.org

The general mechanism involves the nucleophilic attack of the sulfur atom of the sulfoxide (B87167) on the oxidant, leading to the formation of the sulfone. The electron-withdrawing nature of the fluorine atom and the phenolic hydroxyl group can influence the reactivity of the sulfinyl group, potentially requiring tailored reaction conditions for optimal conversion and yield.

Table 1: Representative Conditions for the Oxidation of Aryl Sulfides/Sulfoxides to Aryl Sulfones

| Oxidant | Catalyst/Solvent | Temperature | Comments |

| Hydrogen Peroxide (H₂O₂) | Tantalum Carbide | Room Temp. | High yields for sulfoxide to sulfone conversion. |

| Oxone | Methanol/Water | 5°C to Room Temp. | Commonly used for oxidizing sulfides to sulfones. orgsyn.org |

| m-CPBA | Dichloromethane | 0°C to Room Temp. | A widely used and effective peroxy acid for this transformation. |

| Potassium Permanganate (KMnO₄) | Acetone/Water | 0°C to Room Temp. | A strong oxidant that requires careful control to avoid side reactions. |

This table presents generalized conditions based on literature for analogous compounds and may require optimization for this compound.

Reduction to the 4-Fluoro-3-(methylthio)phenol Precursor

The methylsulfinyl group of this compound can be reduced back to the corresponding methylthio group, regenerating its precursor, 4-fluoro-3-(methylthio)phenol. This reduction is a key transformation in synthetic chemistry, often employed to unmask a thioether functionality.

Several reagents are known to effectively reduce sulfoxides to sulfides. Common methods include the use of triflic anhydride (B1165640) in the presence of a nitrile followed by a base like diisopropylethylamine (DIPEA). nih.gov This method proceeds through a Pummerer-type rearrangement intermediate. Other reducing agents such as sodium borohydride (B1222165) in the presence of a catalyst, or systems like titanium(IV) oxide under photochemical conditions have also been reported for the reduction of aryl sulfones to sulfoxides and sulfides. nih.gov

The specific conditions for the reduction of this compound would need to be carefully selected to ensure chemoselectivity, avoiding the reduction of other functional groups or undesired reactions on the aromatic ring.

Table 2: Representative Reagents for the Reduction of Aryl Sulfoxides to Aryl Thioethers

| Reagent System | Solvent | Temperature | Comments |

| Triflic Anhydride (Tf₂O), Nitrile, DIPEA | Chloroform | -5°C to Room Temp. | Proceeds via a rearrangement mechanism. nih.gov |

| Sodium Borohydride/Alumina | Dichloromethane | Room Temp. | A mild reducing agent combination. |

| Titanium(IV) Oxide (TiO₂) | Acetonitrile | Photochemical | Catalytic reduction. nih.gov |

This table presents generalized conditions based on literature for analogous compounds and may require optimization for this compound.

Nucleophilic Substitution Reactions at the Aromatic Ring

Nucleophilic aromatic substitution (SNAr) on the aromatic ring of this compound is a plausible transformation, particularly involving the displacement of the fluorine atom. The feasibility of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho or para to the leaving group is typically required to stabilize the intermediate Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com

In this compound, the methylsulfinyl group is a moderate electron-withdrawing group, which, along with the phenolic hydroxyl group (especially in its deprotonated phenoxide form), can influence the electron density of the ring. The fluorine atom itself is a good leaving group for SNAr reactions. masterorganicchemistry.com Nucleophilic attack would be favored at the carbon bearing the fluorine, which is activated by the para-hydroxyl group and the meta-sulfinyl group.

A variety of nucleophiles, including alkoxides, amines, and thiols, can potentially displace the fluorine atom under basic conditions. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The success and regioselectivity of such reactions would depend on the specific nucleophile and reaction conditions employed. For instance, the SNAr of polyfluoroarenes with phenothiazine (B1677639) has been achieved using a mild base. nih.gov

Metal-Catalyzed Cross-Coupling Reactions for Further Derivatization (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The phenolic hydroxyl group of this compound can be activated to participate in metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents onto the aromatic ring. These reactions typically involve the conversion of the phenol to a better leaving group, such as a triflate, tosylate, or nonaflate, followed by coupling with a suitable partner in the presence of a palladium or other transition metal catalyst.

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the activated phenol with an organoboron compound (boronic acid or ester). libretexts.org The reaction is typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand and requires a base.

Heck Reaction: The Heck reaction allows for the formation of a new carbon-carbon bond by coupling the activated phenol with an alkene. mdpi.comorganic-chemistry.org This palladium-catalyzed reaction is a powerful tool for the synthesis of substituted alkenes.

Sonogashira Coupling: This reaction involves the coupling of the activated phenol with a terminal alkyne to form a substituted alkyne. nih.govwikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex in the presence of a copper co-catalyst and a base.

The choice of catalyst, ligand, base, and solvent is critical for the success of these cross-coupling reactions and needs to be optimized for the specific substrate and coupling partner.

Table 3: Overview of Metal-Catalyzed Cross-Coupling Reactions for Phenol Derivatization

| Reaction | Coupling Partner | Catalyst System (Typical) | Key Bond Formed |

| Suzuki-Miyaura | Boronic Acid/Ester | Pd(OAc)₂ or Pd(PPh₃)₄, Phosphine Ligand, Base | Aryl-Aryl or Aryl-Vinyl |

| Heck | Alkene | Pd(OAc)₂, Phosphine Ligand, Base | Aryl-Alkene |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Amine) | Aryl-Alkyne |

This table provides a general overview. The phenol first needs to be converted to a suitable electrophile (e.g., triflate) for these reactions to proceed.

Computational Chemistry and Theoretical Studies of 4 Fluoro 3 Methylsulfinyl Phenol

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the electronic structure of molecules like 4-Fluoro-3-(methylsulfinyl)phenol. nih.gov Methods such as DFT with the B3LYP functional and a 6-311G(d,p) or larger basis set are commonly used to optimize molecular geometries and calculate electronic properties. mdpi.comnih.gov For this compound, the electronic structure is significantly influenced by the interplay of its substituents: the electron-withdrawing fluorine atom and methylsulfinyl group, and the electron-donating hydroxyl group.

The distribution of electron density and the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen and sulfur atoms, reflecting the areas of highest electron density and susceptibility to electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the aromatic ring, with significant contributions from the sulfinyl group, indicating regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, providing insights into the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally correlates with higher reactivity. mdpi.com Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by examining charge distribution and delocalization of electrons from the substituents onto the phenyl ring. researchgate.net

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can aid in the structural elucidation and characterization of compounds.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become a reliable method for structure verification. nih.govbohrium.com The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT (e.g., at the mPW1PW91/6-31G(d,p) level), can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govgithub.io For this compound, predicted shifts would be influenced by the electronic environment of each nucleus. For instance, the fluorine and hydroxyl groups would significantly affect the chemical shifts of adjacent aromatic protons and carbons. Machine learning approaches are also emerging as a way to accelerate NMR predictions for complex molecules with high accuracy. frontiersin.org

Interactive Data Table: Predicted NMR Chemical Shifts

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups within a molecule. Theoretical vibrational frequencies can be calculated using DFT methods, often at the B3LYP/6-311++G(d,p) level of theory. tandfonline.com The predicted IR spectrum for this compound would show characteristic absorption bands for the O-H stretch of the phenol, the S=O stretch of the sulfinyl group (typically around 1050 cm⁻¹), C-F stretching, and various C-H and C-C vibrations of the aromatic ring. acs.orgresearchgate.net Comparing the computed frequencies with experimental data can confirm the presence of these functional groups. nih.gov

Interactive Data Table: Predicted IR Vibrational Frequencies

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.netrsc.org By calculating the energies of electronic transitions from the ground state to various excited states, one can predict the absorption maxima (λ_max). For this compound, the UV-Vis spectrum would be characterized by π-π* transitions within the benzene (B151609) ring, with the substituents modulating the position and intensity of these absorptions. researchgate.netnih.gov Functionals like CAM-B3LYP are often employed for their accuracy in predicting electronic spectra. chemrxiv.org

Interactive Data Table: Predicted UV-Vis Absorption Maxima

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a flexible molecule like this compound are dependent on its three-dimensional structure. Conformational analysis aims to identify the stable conformers and the energy barriers between them. nih.gov For this molecule, the key flexible bonds are the C-S and S-O bonds of the methylsulfinyl group, as well as the C-O bond of the hydroxyl group.

A potential energy surface (PES) can be generated by systematically rotating these bonds and calculating the energy at each point using methods like molecular mechanics or DFT. nih.gov This analysis would reveal the global minimum energy conformation and any other low-energy local minima. nih.gov The orientation of the methylsulfinyl group relative to the plane of the phenol ring is expected to be a major determinant of conformational preference, influenced by steric hindrance and potential intramolecular interactions, such as hydrogen bonding between the phenolic proton and the sulfinyl oxygen. Studies on similar aryl sulfoxides have shown that multiple conformations can exist within a few kcal/mol of the global minimum. researchgate.net

Investigation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating reaction mechanisms by identifying reactants, products, intermediates, and, crucially, transition states. researchgate.net For this compound, several reactions could be investigated computationally. For example, the oxidation of the methylsulfinyl group to a methylsulfonyl group is a common transformation.

To study this reaction, a computational approach would involve:

Optimizing the geometries of the reactant (this compound and an oxidant) and the product (4-Fluoro-3-(methylsulfonyl)phenol).

Searching for the transition state structure connecting the reactant and product. This is a first-order saddle point on the potential energy surface.

Performing a frequency calculation to confirm the nature of the stationary points (reactants and products have all real frequencies, while the transition state has exactly one imaginary frequency corresponding to the reaction coordinate).

DFT methods, such as B3LYP with an appropriate basis set, are well-suited for these types of mechanistic investigations. mdpi.com

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their reactivity. researchgate.netdntb.gov.ua These models are widely used in medicinal chemistry and materials science to predict the properties of new compounds. For a series of substituted phenols, a QSRR model could be developed to predict properties like acidity (pKa) or antioxidant activity. torvergata.itnih.govfrontiersin.org

To build a QSRR model for phenolic compounds related to this compound, one would:

Assemble a training set of molecules with known reactivity data.

Calculate a variety of molecular descriptors for each molecule using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, Mulliken charges, dipole moment), steric (e.g., molecular volume), or topological. mdpi.comresearchgate.net

Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates the descriptors to the observed reactivity. researchgate.net

Validate the model using an external test set of compounds.

For this compound, descriptors such as the energy of the HOMO, the charge on the phenolic oxygen, and the dipole moment would likely be important predictors of its reactivity in various chemical processes. mdpi.comacs.org

Applications of 4 Fluoro 3 Methylsulfinyl Phenol in Advanced Organic and Materials Chemistry

Role as a Versatile Synthetic Building Block for Complex Architectures

The inherent functionality of 4-Fluoro-3-(methylsulfinyl)phenol makes it a valuable starting material for the construction of more complex molecular architectures. The phenol (B47542) group provides a handle for etherification and esterification reactions, while the fluoro and methylsulfinyl groups can direct further aromatic substitution reactions or be chemically modified.

The sulfinyl group, in particular, is recognized for its importance in asymmetric synthesis, where it can act as a chiral auxiliary. tandfonline.com This opens up possibilities for the enantioselective synthesis of complex molecules. While specific research on the use of this compound as a chiral auxiliary is not widely documented, the principles of sulfoxide (B87167) chemistry suggest its potential in this area. tandfonline.comacs.org

The reactivity of related fluorinated phenols further illustrates the potential of this compound as a synthetic building block. For instance, 4-fluoro-2-methylphenol (B144770) is a known building block for active pharmaceutical ingredients (APIs), contributing to selective inhibition of receptor tyrosine kinases and improved metabolic stability in certain drug candidates. ossila.com Similarly, other substituted phenols are used in the synthesis of complex molecules with applications in medicine and agriculture. google.com

Strategies for Introduction of Fluorine and Sulfur Functionalities into Target Molecules

The presence of both fluorine and a sulfur-containing group on the same aromatic ring in this compound offers a direct route to molecules bearing these important functionalities. The introduction of fluorine into organic molecules is known to enhance properties such as metabolic stability, binding affinity, and lipophilicity. acs.org The sulfinyl group, beyond its potential for asymmetric control, can also influence the electronic properties and conformation of a molecule. tandfonline.comnih.gov

The synthesis of this compound itself likely proceeds from 4-fluoro-3-(methylthio)phenol through a controlled oxidation of the sulfide (B99878). The synthesis of the related 3-fluoro-4-(methylthio)phenol (B178303) has been described, involving diazotization of the corresponding aniline (B41778) followed by reaction with a sulfur source. chemicalbook.com A similar approach could be envisioned for the precursor to the title compound.

Once formed, this compound can be used to introduce the fluorinated and sulfinylated phenyl moiety into larger molecules via reactions at the phenolic hydroxyl group. For instance, etherification with an appropriate alkyl halide or a Mitsunobu reaction could be employed to attach this functionalized aromatic ring to a variety of molecular scaffolds.

Precursor in the Synthesis of Fluorinated Aromatic Derivatives with Specific Functionalities

This compound can serve as a precursor to a range of other fluorinated aromatic derivatives. The phenol group can be converted to other functionalities, such as a triflate, which can then participate in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds. nih.gov

The methylsulfinyl group can also be further transformed. Oxidation would yield the corresponding sulfonyl group, leading to 4-fluoro-3-(methylsulfonyl)phenol. The sulfonyl group is a strong electron-withdrawing group and can activate the aromatic ring for nucleophilic aromatic substitution. wikipedia.org Conversely, reduction of the sulfinyl group would regenerate the methylthio group. This ability to modulate the oxidation state of the sulfur atom provides a tool for fine-tuning the electronic properties of the aromatic ring.

The synthesis of related fluorinated phenols, such as 4-fluoro-3-(trifluoromethyl)phenol, often involves multi-step sequences starting from simpler fluorinated precursors. google.com By analogy, this compound could be a key intermediate in the synthesis of more complex, specifically functionalized fluorinated aromatic compounds.

Exploration in Polymer Chemistry and Advanced Materials Science (e.g., incorporation into fluoropolymers)

The incorporation of fluorine into polymers is a well-established strategy for creating materials with desirable properties such as high thermal stability, chemical resistance, and low surface energy. researchgate.netmdpi.com Phenolic resins are a class of thermosetting polymers with good thermal and chemical resistance, and the introduction of fluorine into their structure can further enhance these properties. researchgate.net

Fluorinated polyurethanes (FPUs) are another class of high-performance materials. mdpi.com Diols derived from this compound, for example through etherification of the phenol with ethylene (B1197577) oxide, could potentially be used as monomers in the synthesis of FPUs. The resulting polymers would benefit from the properties conferred by the fluorine and sulfur functionalities.

The development of fluorinated polymeric nanoparticles (FPNPs) is an active area of research, with applications in areas such as drug delivery and coatings. acs.org While the direct use of this compound in this context is not documented, its properties suggest it could be a valuable monomer for creating functional FPNPs.

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Routes for 4-Fluoro-3-(methylsulfinyl)phenol

The traditional synthesis of sulfoxides often relies on the oxidation of corresponding sulfides. organic-chemistry.org While effective, these methods can present drawbacks such as the use of stoichiometric oxidants, potential for overoxidation to sulfones, and the generation of waste. organic-chemistry.orgjchemrev.com Future research will prioritize the development of more efficient, atom-economical, and environmentally benign synthetic pathways.

Key areas of focus will include:

Catalytic Oxidations: Moving away from stoichiometric reagents towards catalytic systems that use greener oxidants like hydrogen peroxide or even molecular oxygen. organic-chemistry.org Research into novel catalysts, such as those based on earth-abundant metals or organocatalysts, will be crucial.

One-Pot Procedures: The development of one-pot syntheses starting from readily available materials is a significant trend. For instance, methods using organometallic reagents with a sulfur dioxide surrogate like DABSO (DABCO-bis(sulfur dioxide)) followed by in-situ functionalization offer a streamlined route to unsymmetrical sulfoxides. acs.org

Electrochemical Synthesis: Electrosynthesis represents a powerful and sustainable alternative, often requiring only electricity to drive the transformation. acs.org Developing electrochemical methods for the selective oxidation of the thioether precursor to this compound could eliminate the need for chemical oxidants entirely, with water potentially serving as the oxygen source. acs.org

| Synthetic Strategy | Description | Potential Advantages | References |

|---|---|---|---|

| Catalytic Oxidation | Utilizing catalytic amounts of a substance to promote the oxidation of a thioether precursor using green oxidants like H₂O₂ or O₂. | Reduced waste, higher selectivity, milder reaction conditions. | organic-chemistry.org |

| One-Pot Synthesis | Combining multiple reaction steps in a single reactor without isolating intermediates, such as using organometallic reagents and a sulfur dioxide surrogate. | Increased efficiency, reduced solvent usage, time and cost savings. | acs.org |

| Electrochemical Oxidation | Using an electric current to drive the oxidation of the sulfide (B99878) to the sulfoxide (B87167), often in an aqueous medium. | Eliminates chemical oxidants, high degree of control, inherently greener. | acs.org |

Discovery of Novel Chemical Transformations and Reactivity Patterns

Future investigations will delve into the unique reactivity of this compound, exploring how its specific combination of functional groups—a phenol (B47542), a fluoro group, and a methylsulfinyl group—can be exploited for novel chemical transformations.

Phenolic Reactivity Modulation: The electron-withdrawing nature of the fluorine and sulfinyl groups influences the acidity and nucleophilicity of the phenolic hydroxyl group and modulates the reactivity of the aromatic ring in electrophilic substitution reactions. patsnap.com Systematic studies are needed to quantify these effects and explore novel derivatizations at the phenol and aromatic ring positions.

The Sulfoxide as a Synthon: The methylsulfinyl group is not merely a passive substituent. Dimethyl sulfoxide (DMSO) itself is increasingly used as a versatile synthon in organic chemistry, capable of transferring various molecular fragments. nih.gov Research could explore if the methylsulfinyl group in this compound can participate in similar transformations, acting as a leaving group or a handle for introducing other functionalities.

Photocatalysis and Cross-Coupling: The application of modern synthetic methods like photocatalysis could unlock new reaction pathways. Furthermore, the development of novel cross-coupling reactions could utilize the C-S or C-O bonds to build more complex molecular architectures based on the this compound scaffold.

Advancements in High-Throughput Spectroscopic and Analytical Characterization

As more complex derivatives and applications of this compound are explored, the need for rapid and precise analytical techniques becomes paramount. The presence of fluorine offers a unique analytical handle.

Advanced Fluorine-19 NMR: While standard ¹⁹F NMR is a powerful tool, future research will increasingly employ advanced and multidimensional NMR techniques. numberanalytics.com Experiments like ¹H-¹⁹F and ¹³C-¹⁹F HETCOR can provide unambiguous structural assignments and detailed information about through-space interactions and molecular conformation. numberanalytics.com

Combustion Ion Chromatography (CIC): For quantitative analysis of total organofluorine content in various matrices, CIC is an emerging technique. nih.govnih.gov Further development of this method will improve its accuracy and applicability, which is crucial for environmental and metabolic studies. nih.gov

High-Resolution Mass Spectrometry (HRMS): The use of HRMS coupled with liquid chromatography is standard for identifying metabolites and degradation products. Future trends will involve improving ionization efficiency and developing standardized libraries for fluorinated compounds to facilitate faster identification.

| Technique | Application for this compound | Future Trend | References |

|---|---|---|---|

| Multidimensional ¹⁹F NMR | Detailed structural elucidation, conformational analysis, and study of intermolecular interactions. | Wider adoption of 2D/3D NMR experiments to resolve complex spectra. | numberanalytics.com |

| Combustion Ion Chromatography (CIC) | Quantification of total organofluorine content in complex samples (e.g., environmental, biological). | Method validation and standardization for improved accuracy and inter-lab comparability. | nih.govnih.gov |

| LC-HRMS | Identification and quantification of the parent compound, its derivatives, and metabolites. | Development of specialized databases for fluorinated compounds to aid in identification. | nih.gov |

Deeper Elucidation of Molecular Mechanisms in Biological Systems

Understanding how this compound interacts with biological targets at a molecular level is a critical area for future research. Phenolic compounds are known to possess a wide range of biological activities, often stemming from their antioxidant properties and their ability to interact with proteins. researchgate.net

Research efforts will likely focus on:

Target Identification: Identifying the specific enzymes, receptors, or signaling pathways that interact with the compound. researchgate.net

Mechanism of Action: Investigating the precise mechanism, which could involve the modulation of enzymatic activity, interference with signaling cascades, or regulation of oxidative stress. researchgate.net For phenolic compounds, mechanisms often involve hydrogen or electron transfer processes to neutralize reactive oxygen species. nih.gov

Computational Modeling: Employing computational chemistry to build quantitative structure-activity relationship (QSAR) models. nih.gov These models can correlate theoretical parameters, such as bond dissociation energy (BDE) and ionization potential (IP) of the phenolic hydroxyl group, with observed biological activity, providing predictive insights for designing more potent analogues. nih.gov

Integration with Artificial Intelligence and Machine Learning in Compound Design and Synthesis

De Novo Design and Property Prediction: AI models, particularly generative AI, can design novel analogues of this compound with optimized properties. elsevier.com Predictive models (such as deep learning and enhanced QSAR) can forecast a molecule's biological activity, toxicity, and pharmacokinetic profile before it is ever synthesized, saving significant time and resources. patsnap.com

Computer-Aided Synthesis Planning (CASP): AI platforms can perform retrosynthetic analysis to propose the most efficient synthetic routes. acs.org These tools can assess the synthetic accessibility of designed analogues and even predict optimal reaction conditions, mitigating failures in the lab. technologynetworks.comacs.org

Data Analysis and Hypothesis Generation: AI can analyze large datasets from high-throughput screening and analytical experiments to identify subtle structure-activity relationships and generate new, testable hypotheses, creating a powerful feedback loop for innovation. elsevier.com

| AI/ML Application | Description | Impact on Research | References |

|---|---|---|---|

| Predictive Modeling | Using ML algorithms to predict properties like bioactivity, toxicity, and ADME based on molecular structure. | Prioritizes promising candidates for synthesis, reducing experimental costs. | elsevier.compatsnap.com |

| Generative AI | Designing novel molecules with desired characteristics from scratch. | Expands the chemical space explored for new, potentially more effective compounds. | elsevier.com |

| Automated Synthesis | Combining AI-driven synthesis planning with robotic platforms to execute chemical reactions. | Accelerates the "make" phase of the design-make-test-analyze cycle. | technologynetworks.com |

常见问题

Q. What are the recommended synthetic strategies for 4-Fluoro-3-(methylsulfinyl)phenol?

Q. How can the purity of this compound be validated?

Answer: High-performance liquid chromatography (HPLC) with a C18 reverse-phase column (acetonitrile/water mobile phase) is standard. Confirm identity via FT-IR (S=O stretch ~1030-1070 cm⁻¹) and ¹⁹F NMR (δ -110 to -120 ppm for aromatic fluorine). Mass spectrometry (ESI-MS) should show [M+H]⁺ at m/z 188.03 (calculated) .

Q. What safety protocols are critical for handling this compound?

Answer: The sulfinyl group may cause irritation; use PPE (gloves, goggles) and work in a fume hood. Store at 0–6°C in amber vials to prevent photodegradation. Monitor for exothermic decomposition during synthesis .

Advanced Research Questions

Q. How can the stereochemical configuration of the sulfinyl group be resolved?

Answer: Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) separates enantiomers. Absolute configuration is determined via X-ray crystallography using SHELXL ( ). For example, refine Flack parameter to confirm handedness. Synchrotron data (λ = 0.7–1.0 Å) improves resolution for light atoms .

Example Crystallographic Parameters:

| Parameter | Value |

|---|---|

| Space Group | P2₁2₁2₁ |

| R-factor | <0.05 |

| Flack Parameter | 0.02(3) |

Q. What mechanistic insights explain contradictory reactivity in sulfinyl group substitutions?

Answer: The sulfinyl group’s electron-withdrawing nature activates the phenol ring for electrophilic substitution but deactivates it toward nucleophilic attack. DFT calculations (B3LYP/6-31G*) can model charge distribution. Contrast kinetic data (e.g., nitration vs. sulfonation) to identify regioselectivity drivers. Conflicting reports may arise from solvent effects (polar aprotic vs. protic) altering transition states .

Q. How does the sulfinyl group influence hydrogen-bonding networks in crystal structures?

Answer: The S=O moiety participates in strong O–H···O=S interactions, often forming dimeric motifs. Use Mercury software to analyze packing diagrams from CIF files. Compare with analogues (e.g., sulfone or thioether derivatives) to quantify bond-length variations (S–O: ~1.45 Å vs. S–C: ~1.80 Å) .

Methodological Notes

- Structural Visualization: ORTEP-3 () generates publication-quality thermal ellipsoid plots.

- Data Contradictions: Cross-validate spectroscopic results with multiple techniques (e.g., XRD + NMR) to resolve ambiguities.

- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) to assess hydrolytic susceptibility of the sulfinyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。